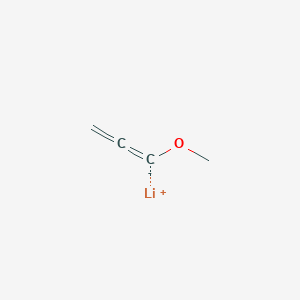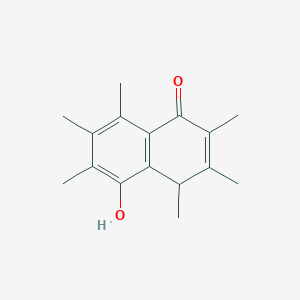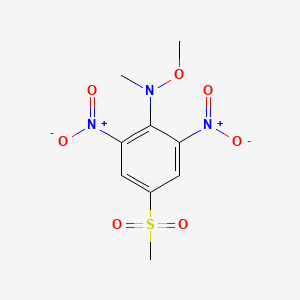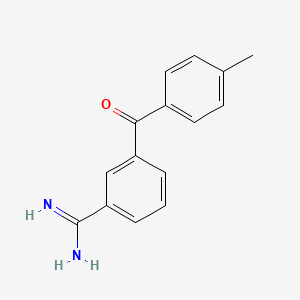
Lithium, (1-methoxy-1,2-propadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (1-methoxy-1,2-propadienyl)- typically involves the reaction of propargyl alcohol with methanol in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate allene, which is then methylated to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous methanol
Catalyst: Sodium hydride or another strong base
Industrial Production Methods
Industrial production of Lithium, (1-methoxy-1,2-propadienyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Lithium, (1-methoxy-1,2-propadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated ethers.
Substitution: Formation of various substituted propadienes.
Scientific Research Applications
Lithium, (1-methoxy-1,2-propadienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium, (1-methoxy-1,2-propadienyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming cyclic compounds. The pathways involved include:
Nucleophilic Addition: The methoxy group can donate electrons, facilitating nucleophilic addition reactions.
Electrophilic Substitution: The compound can act as an electrophile, undergoing substitution reactions with nucleophiles.
Comparison with Similar Compounds
Lithium, (1-methoxy-1,2-propadienyl)- can be compared with other similar compounds such as:
1-Methoxy-1-propene: Similar structure but different reactivity due to the presence of a double bond instead of an allene.
1-Methoxy-2-propene: Another similar compound with different substitution patterns.
1-Methoxy-3-butene: A longer carbon chain with similar functional groups.
Uniqueness
The uniqueness of Lithium, (1-methoxy-1,2-propadienyl)- lies in its allene structure, which imparts distinct reactivity and stability compared to other methoxy-substituted alkenes. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
61186-66-1 |
|---|---|
Molecular Formula |
C4H5LiO |
Molecular Weight |
76.0 g/mol |
IUPAC Name |
lithium;1-methoxypropa-1,2-diene |
InChI |
InChI=1S/C4H5O.Li/c1-3-4-5-2;/h1H2,2H3;/q-1;+1 |
InChI Key |
SJBAHIGWTXRKKC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CO[C-]=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)

![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)

![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)


